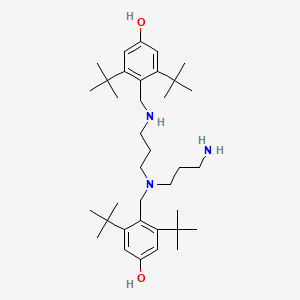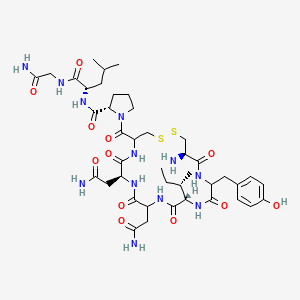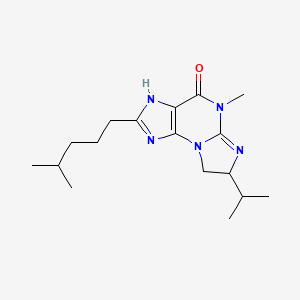
Adibenzylnorspermidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADIBENZYLNORSPERMIDINE is a synthetic polyamine compound. Polyamines are organic compounds having two or more primary amino groups. This compound is structurally related to norspermidine, a naturally occurring polyamine found in some plants, bacteria, and algae
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADIBENZYLNORSPERMIDINE typically involves the reaction of norspermidine with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated purification systems. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
ADIBENZYLNORSPERMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Benzyl chloride in dichloromethane with sodium hydroxide as a base.
Major Products
The major products formed from these reactions include various substituted polyamines, which can be further functionalized for specific applications.
Scientific Research Applications
ADIBENZYLNORSPERMIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polyamines and other organic compounds.
Mechanism of Action
The mechanism of action of ADIBENZYLNORSPERMIDINE involves its interaction with cellular polyamine pathways. It can inhibit the synthesis of natural polyamines, thereby disrupting cellular functions that rely on these molecules. In bacteria, it interferes with biofilm formation by reducing the production of extracellular polymeric substances (EPS), which are essential for biofilm stability . In cancer cells, it may induce apoptosis by modulating polyamine metabolism and affecting cell proliferation pathways.
Comparison with Similar Compounds
ADIBENZYLNORSPERMIDINE is unique due to its benzyl substitution, which imparts distinct chemical and biological properties. Similar compounds include:
Norspermidine: A naturally occurring polyamine with similar biological activities but lacks the benzyl groups.
Spermidine: Another polyamine with a different structure and broader biological functions.
Benzylamine: A simpler compound with one benzyl group, used in various chemical syntheses.
The benzyl groups in this compound enhance its hydrophobicity and potentially increase its interaction with hydrophobic regions of biological molecules, making it more effective in certain applications.
Properties
Molecular Formula |
C36H61N3O2 |
|---|---|
Molecular Weight |
567.9 g/mol |
IUPAC Name |
4-[[3-[3-aminopropyl-[(2,6-ditert-butyl-4-hydroxyphenyl)methyl]amino]propylamino]methyl]-3,5-ditert-butylphenol |
InChI |
InChI=1S/C36H61N3O2/c1-33(2,3)29-19-25(40)20-30(34(4,5)6)27(29)23-38-16-14-18-39(17-13-15-37)24-28-31(35(7,8)9)21-26(41)22-32(28)36(10,11)12/h19-22,38,40-41H,13-18,23-24,37H2,1-12H3 |
InChI Key |
PRIHOUWIJCFKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1CNCCCN(CCCN)CC2=C(C=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B10784892.png)



![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide](/img/structure/B10784929.png)

![pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium](/img/structure/B10784941.png)

![Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+)](/img/structure/B10784949.png)
![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)


![2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10784964.png)
